molecular formula C16H15F2NO2 B4981242 2,6-difluoro-N-(4-propoxyphenyl)benzamide

2,6-difluoro-N-(4-propoxyphenyl)benzamide

Cat. No. B4981242
M. Wt: 291.29 g/mol
InChI Key: NKNCKYZROKJIPG-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(4-propoxyphenyl)benzamide, also known as DFPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFPPB is a benzamide derivative that has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

2,6-difluoro-N-(4-propoxyphenyl)benzamide acts as a positive allosteric modulator of GABA-A receptors, which are ligand-gated ion channels that are involved in the regulation of neurotransmission. 2,6-difluoro-N-(4-propoxyphenyl)benzamide binds to a site on the GABA-A receptor that is distinct from the site that binds to the neurotransmitter GABA. This binding enhances the activity of the receptor, leading to an increase in the influx of chloride ions and hyperpolarization of the neuron.
Biochemical and Physiological Effects:
2,6-difluoro-N-(4-propoxyphenyl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2,6-difluoro-N-(4-propoxyphenyl)benzamide enhances the activity of GABA-A receptors in a concentration-dependent manner. In vivo studies have shown that 2,6-difluoro-N-(4-propoxyphenyl)benzamide has anxiolytic and anticonvulsant effects, indicating that it has potential as a therapeutic agent for anxiety and epilepsy. 2,6-difluoro-N-(4-propoxyphenyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

2,6-difluoro-N-(4-propoxyphenyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective modulator of GABA-A receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation is that it has a relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, 2,6-difluoro-N-(4-propoxyphenyl)benzamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2,6-difluoro-N-(4-propoxyphenyl)benzamide. One direction is the development of novel drugs that target GABA-A receptors, using 2,6-difluoro-N-(4-propoxyphenyl)benzamide as a lead compound. Another direction is the investigation of the potential therapeutic applications of 2,6-difluoro-N-(4-propoxyphenyl)benzamide in the treatment of anxiety, epilepsy, and cancer. Additionally, further studies are needed to elucidate the mechanism of action of 2,6-difluoro-N-(4-propoxyphenyl)benzamide and its effects on other physiological processes.

Synthesis Methods

2,6-difluoro-N-(4-propoxyphenyl)benzamide can be synthesized through several methods, including the reaction of 2,6-difluorobenzoyl chloride with 4-propoxyaniline in the presence of a base, or through the reaction of 2,6-difluorobenzoyl chloride with 4-propoxyphenylamine in the presence of a base and a catalyst. The yield of 2,6-difluoro-N-(4-propoxyphenyl)benzamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

2,6-difluoro-N-(4-propoxyphenyl)benzamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2,6-difluoro-N-(4-propoxyphenyl)benzamide has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety and epilepsy. 2,6-difluoro-N-(4-propoxyphenyl)benzamide has also been studied for its potential application in cancer research, as it has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, 2,6-difluoro-N-(4-propoxyphenyl)benzamide has been used as a lead compound for the development of novel drugs that target GABA-A receptors.

properties

IUPAC Name

2,6-difluoro-N-(4-propoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2/c1-2-10-21-12-8-6-11(7-9-12)19-16(20)15-13(17)4-3-5-14(15)18/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNCKYZROKJIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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